Superior Antiovulatory Potency Over First-Generation Antagonists
In a direct head-to-head comparison using a rat antiovulatory assay, azaline B demonstrated significantly greater potency than [Nal-Glu]-GnRH and [Nal-Lys]-GnRH (antide). The relative order of potency was azaline B > [Nal-Glu]-GnRH > [Nal-Lys]-GnRH [1]. This indicates that for studies requiring potent ovulation blockade, azaline B is a more effective choice.
| Evidence Dimension | Antiovulatory Potency (Inhibition of ovulation in proestrus rats) |
|---|---|
| Target Compound Data | Ranked most potent |
| Comparator Or Baseline | [Nal-Glu]-GnRH and [Nal-Lys]-GnRH (antide) |
| Quantified Difference | Azaline B > [Nal-Glu]-GnRH > [Nal-Lys]-GnRH (relative order) |
| Conditions | Subcutaneous injection in rats on the afternoon of proestrus; ovulation assessed. |
Why This Matters
Higher antiovulatory potency ensures robust and reliable suppression of ovulation, reducing variability and minimizing the dose required in reproductive studies.
- [1] Campen CA, Rivier J, Vale W, et al. Potent pituitary-gonadal axis suppression and extremely low anaphylactoid activity of a new gonadotropin releasing hormone (GnRH) receptor antagonist 'azaline B'. Biochem Pharmacol. 1995;49(9):1313-1321. doi:10.1016/0006-2952(95)00027-w View Source
